N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride
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Overview
Description
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cycloaddition reactions involving azides and alkynes.
Attachment of the Phenylmethanamine Group: The phenylmethanamine group can be introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenylmethanamine group.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents.
Phenylmethanamine Derivatives: Compounds such as amphetamine and methamphetamine, known for their stimulant effects.
Uniqueness
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride is unique due to its specific combination of the triazole ring and phenylmethanamine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H18Cl2N4 |
---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride |
InChI |
InChI=1S/C12H16N4.2ClH/c1-2-16-12(14-10-15-16)9-13-8-11-6-4-3-5-7-11;;/h3-7,10,13H,2,8-9H2,1H3;2*1H |
InChI Key |
UTZRGHWMHOTRDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CNCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
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